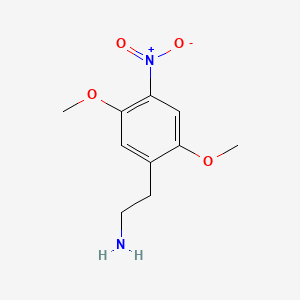

2,5-Diméthoxy-4-nitrophénéthylamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chimie légale & Toxicologie

2C-N est utilisé comme étalon de référence analytique en chimie légale pour identifier la présence de substances psychoactives dans divers échantillons. En raison de sa similitude structurelle avec d’autres phénéthylamines, il est crucial pour les dépistages toxicologiques, en particulier dans les cas de suspicion d’abus de drogues .

Recherche psychoactive

En tant que composé aux propriétés psychoactives, 2C-N est utilisé dans la recherche pour comprendre les effets des hallucinogènes sur le cerveau humain. Il aide à étudier l’affinité de liaison et l’activité aux récepteurs de la sérotonine, qui sont impliqués dans l’humeur et la perception .

Pharmacologie

2C-N stimule la libération d’acide arachidonique par l’intermédiaire des récepteurs de la sérotonine 5-HT2C et 5-HT2A, ce qui peut être précieux pour développer des agents thérapeutiques ciblant ces voies pour des affections comme la dépression ou l’anxiété .

Science des matériaux

La forme cristalline de 2C-N permet d’étudier ses propriétés physiques et de développer de nouveaux matériaux avec des applications potentielles dans divers secteurs, notamment les produits pharmaceutiques et les biotechnologies .

Enseignement de la chimie

Dans les milieux universitaires, 2C-N peut servir de composé modèle pour l’enseignement de concepts de chimie organique avancée, tels que les réactions de substitution aromatique et l’influence des groupes fonctionnels sur le comportement moléculaire .

Conception de médicaments

La recherche sur l’interaction de 2C-N avec les systèmes de neurotransmetteurs contribue au domaine de la conception de médicaments, en particulier dans la synthèse de nouvelles molécules qui pourraient servir de médicaments avec moins d’effets secondaires ou une efficacité accrue .

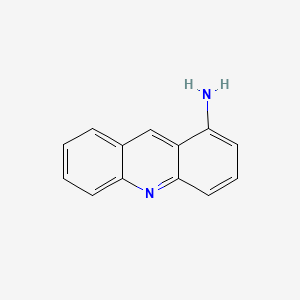

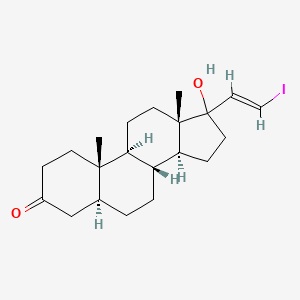

Chacune de ces applications exploite la structure chimique unique de 2C-N, qui est caractérisée par la formule moléculaire

C10H14N2O4 C_{10}H_{14}N_{2}O_{4} C10H14N2O4

et un poids moléculaire de 226,2 . La capacité du composé à produire des hallucinations visuelles vives similaires à celles du LSD en fait un sujet d’intérêt dans les domaines scientifique et médical .Safety and Hazards

2,5-Dimethoxy-4-nitrophenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Mécanisme D'action

Target of Action

2,5-Dimethoxy-4-nitrophenethylamine (2C-N) primarily targets the serotonin 5-HT2A receptors in the brain. These receptors play a crucial role in modulating mood, cognition, and perception .

Mode of Action

2C-N acts as an agonist at the 5-HT2A receptors. By binding to these receptors, it mimics the action of serotonin, leading to increased receptor activation. This interaction results in altered neurotransmitter release and changes in neuronal activity, which can affect mood and perception .

Biochemical Pathways

The activation of 5-HT2A receptors by 2C-N influences several downstream signaling pathways, including the phosphoinositide pathway . This pathway leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which further modulate intracellular calcium levels and protein kinase C (PKC) activity. These changes can affect various cellular processes, including gene expression and synaptic plasticity .

Pharmacokinetics

The pharmacokinetics of 2C-N involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

The molecular and cellular effects of 2C-N’s action include altered neurotransmitter release , changes in neuronal firing patterns, and modulation of synaptic plasticity. These effects can lead to changes in mood, perception, and cognition, which are characteristic of its psychoactive properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 2C-N. For example, acidic environments can affect its stability, while interactions with other drugs can alter its pharmacokinetic profile and potency. Additionally, individual factors such as genetic variations in metabolic enzymes can impact the compound’s action and efficacy .

Propriétés

IUPAC Name |

2-(2,5-dimethoxy-4-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11/h5-6H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUSDZGRRJGRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180798 | |

| Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261789-00-8 | |

| Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261789-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261789008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-N | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB2B23B11H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1663951.png)